N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine is a chemical compound that features a brominated phenyl ring substituted with a trifluoromethoxy group and an amine group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the formation of the tetrahydropyran ring and the attachment of the amine group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-amine: shares similarities with other brominated phenyl compounds and trifluoromethoxy-substituted molecules.
5-Bromo-2-(trifluoromethoxy)phenylboronic acid: Another compound with a similar brominated phenyl ring and trifluoromethoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-bromo-2-(trifluoromethoxy)phenyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c13-8-1-2-11(19-12(14,15)16)10(7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVUZAKXBMONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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